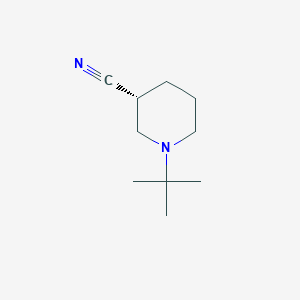
(R)-tert-Butyl 3-cyanopiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-tert-butylpiperidine-3-carbonitrile is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The (3R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-tert-butylpiperidine-3-carbonitrile typically involves the formation of the piperidine ring followed by the introduction of the tert-butyl and carbonitrile groups. One common method involves the cyclization of a suitable precursor, such as a 1,5-diamine, under acidic conditions to form the piperidine ring. The tert-butyl group can be introduced via alkylation using tert-butyl halides, and the carbonitrile group can be added through a nucleophilic substitution reaction using cyanide sources like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of (3R)-1-tert-butylpiperidine-3-carbonitrile may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(3R)-1-tert-butylpiperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The tert-butyl and carbonitrile groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl halides, and cyanides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized piperidine derivatives.
科学的研究の応用
(3R)-1-tert-butylpiperidine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its specific stereochemistry.
Medicine: It may serve as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of (3R)-1-tert-butylpiperidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
(3S)-1-tert-butylpiperidine-3-carbonitrile: The enantiomer of (3R)-1-tert-butylpiperidine-3-carbonitrile with different stereochemistry.
1-tert-butylpiperidine-3-carboxamide: A similar compound with a carboxamide group instead of a carbonitrile group.
1-tert-butylpiperidine-3-carboxylic acid: A related compound with a carboxylic acid group.
Uniqueness
(3R)-1-tert-butylpiperidine-3-carbonitrile is unique due to its specific (3R) stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C10H18N2 |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
(3R)-1-tert-butylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C10H18N2/c1-10(2,3)12-6-4-5-9(7-11)8-12/h9H,4-6,8H2,1-3H3/t9-/m0/s1 |
InChIキー |
KAVSPDNXSQRJMV-VIFPVBQESA-N |
異性体SMILES |
CC(C)(C)N1CCC[C@H](C1)C#N |
正規SMILES |
CC(C)(C)N1CCCC(C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


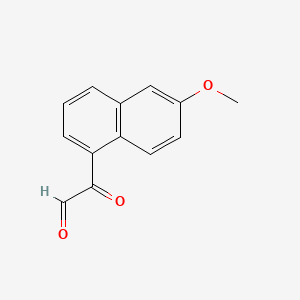
![(2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12443811.png)
![2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B12443819.png)
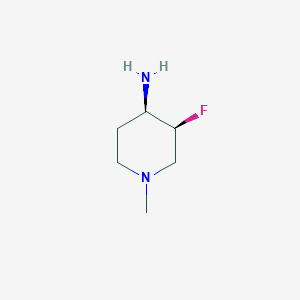
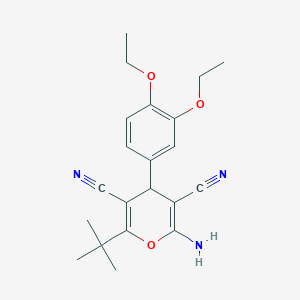
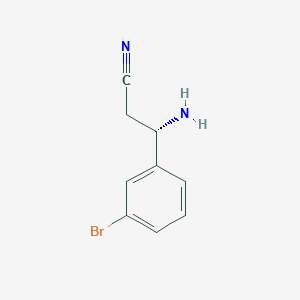
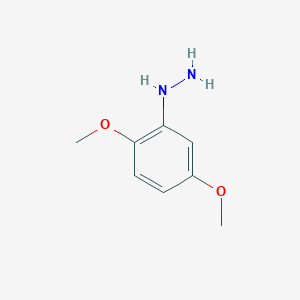
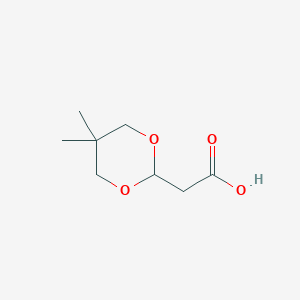
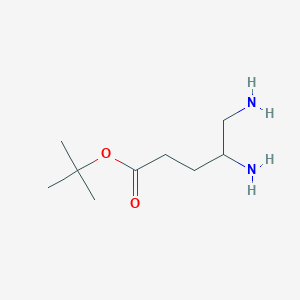
![4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12443862.png)

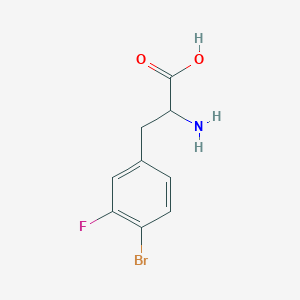
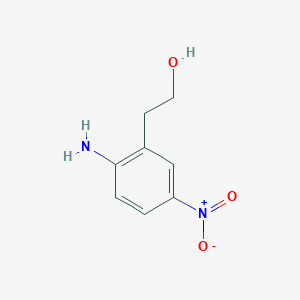
![3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12443894.png)
